molecular formula C21H19N5O2S B6433476 N-(1-(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)butyramide CAS No. 1207035-58-2

N-(1-(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)butyramide

Cat. No.: B6433476
CAS No.: 1207035-58-2
M. Wt: 405.5 g/mol
InChI Key: LCRHLBBAKIZLHP-UHFFFAOYSA-N
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Description

The compound N-(1-(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)butyramide features a hybrid heterocyclic scaffold comprising a pyrimidinone core (6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl), a thiophen-2-yl-substituted pyrazole ring, and a butyramide side chain. This structure combines pharmacophoric elements associated with diverse biological activities, including anticancer and enzyme modulation.

Properties

IUPAC Name

N-[2-(6-oxo-4-phenyl-1H-pyrimidin-2-yl)-5-thiophen-2-ylpyrazol-3-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5O2S/c1-2-7-19(27)23-18-12-16(17-10-6-11-29-17)25-26(18)21-22-15(13-20(28)24-21)14-8-4-3-5-9-14/h3-6,8-13H,2,7H2,1H3,(H,23,27)(H,22,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCRHLBBAKIZLHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=CC(=NN1C2=NC(=CC(=O)N2)C3=CC=CC=C3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Comparison

Core Heterocyclic Scaffolds
  • Pyrimidinone Derivatives: The pyrimidinone moiety is a common feature in several analogs. For example, Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate () shares the pyrimidinone ring but incorporates a fused thiazole ring and trimethoxybenzylidene group, enhancing lipophilicity . In contrast, the target compound’s pyrimidinone is fused to a pyrazole ring, which may influence conformational flexibility.
  • Thiophene vs. Furan Substituents: highlights 3-(thiophen-2-yl)pyrazolyl chalcones and their furan analogs.
Side Chain Variations
  • Amide Functionalization :
    The butyramide group in the target compound differs from the ethoxyacetamide side chain in 2-ethoxy-N-[1-(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl]acetamide (). The longer alkyl chain in butyramide may enhance lipophilicity and membrane permeability .

Pharmacological Properties

While direct bioactivity data for the target compound are unavailable, insights can be drawn from analogs:

  • Anticancer Activity :
    reports that 3-(thiophen-2-yl)pyrazolyl chalcones exhibit anticancer activity, likely due to interactions with cellular kinases or DNA. The thiophene moiety in the target compound may similarly contribute to such activity .
  • Enzyme Inhibition: Pyrimidinone derivatives, such as those in , are known to inhibit enzymes like cyclooxygenase (COX) or phosphodiesterases. The target compound’s pyrimidinone core could serve as a pharmacophore for analogous interactions .

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